REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14].C([O-])(=O)C.[Na+]>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:10][O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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NOCC(=O)O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
7.4 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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refluxed for 20 minutes
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Duration
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20 min
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was subsequently concentrated by evaporation in a vacuum
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Type
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ADDITION
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Details
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After an excess of 2N sodium hydroxide had been added
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Type
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EXTRACTION
|
Details
|
the residue was twice extracted with ether
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Type
|
EXTRACTION
|
Details
|
again extracted twice with ether
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Type
|
WASH
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Details
|
The latter ethereal solution was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
subsequently concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from a mixture of ether and petroleum ether
|
Type
|
ADDITION
|
Details
|
from highly dilute ethanol and ultimately twice from a mixture of benzene and petroleum ether
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Type
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CUSTOM
|
Details
|
The substance obtained melted at 121°-123° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=NOCC(=O)O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |